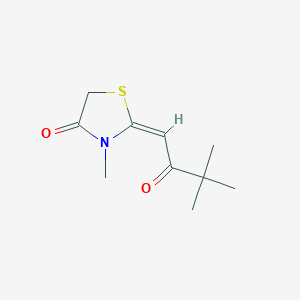

2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one

Description

Properties

Molecular Formula |

C10H15NO2S |

|---|---|

Molecular Weight |

213.30 g/mol |

IUPAC Name |

(2E)-2-(3,3-dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)7(12)5-9-11(4)8(13)6-14-9/h5H,6H2,1-4H3/b9-5+ |

InChI Key |

MFJKQOSKZHFFRG-WEVVVXLNSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C/1\N(C(=O)CS1)C |

Canonical SMILES |

CC(C)(C)C(=O)C=C1N(C(=O)CS1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of 3,3-dimethyl-2-oxobutyric acid. This intermediate is synthesized through a halogenation reaction followed by hydrolysis and oxidation . The final step involves the cyclization of the intermediate with appropriate reagents to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as catalytic oxidation and controlled reaction conditions are employed to achieve high efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazolidinone Derivatives

Structural Modifications and Physicochemical Properties

The substituents on the thiazolidinone ring significantly impact melting points, solubility, and stability. A comparative analysis of key compounds is provided below:

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 6c) increase melting points due to enhanced polarity and intermolecular interactions .

- The thioxo group (C=S) in 9d reduces melting points compared to carbonyl (C=O) analogs, likely due to decreased symmetry .

- Hydrophilic groups (e.g., hydroxy in 7b) improve aqueous solubility, critical for antimicrobial activity .

Antimicrobial Activity

- Compound 7b : Exhibits broad-spectrum antimicrobial activity (91% yield) attributed to the pyranyl hydrazone moiety, which facilitates membrane penetration via hydrogen bonding .

- Compound V9 (): Shows excellent activity against E. coli due to the 3-quinolyl and aryl substituents, enhancing DNA gyrase inhibition .

Antitumor Activity

- Compounds 4a–4g (): Derivatives with imino-phenyl substituents exhibit 62–100% inhibition of Dalton’s lymphoma cells at 100 µg/mL. The 2,6-dimethylphenyl group in 4g enhances lipophilicity and tumor cell uptake .

- Target Compound : The 3,3-dimethyl-2-oxobutylidene group may confer similar lipophilicity, enabling interaction with hydrophobic cancer cell targets.

Spectral Data

- IR Spectroscopy: The target compound’s C=O stretches (thiazolidinone and oxobutylidene) would appear at ~1650–1750 cm⁻¹, similar to 7b (1658 cm⁻¹ for pyrone C=O) .

- NMR : The methyl groups in the target compound would resonate at δ 1.0–2.5 ppm, comparable to δ 2.17–3.16 ppm for methyl groups in 7b .

Biological Activity

The compound 2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention due to its diverse biological activities. Thiazolidinones are known for their potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H15NO2S

- Molecular Weight : 213.3 g/mol

- CAS Number : Not specified in search results.

Biological Activity Overview

The biological activities of thiazolidinone derivatives have been extensively studied, revealing various pharmacological effects such as anticancer, antibacterial, antifungal, and antiviral properties. The specific compound has shown promising results in several studies.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazolidinone derivatives. For example:

- A study on various thiazolidinone derivatives demonstrated significant anticancer activity against several cancer cell lines. Compounds similar to this compound exhibited inhibition rates of over 70% against leukemia and CNS cancer cell lines in preliminary screenings conducted by the National Cancer Institute (NCI) .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

These findings indicate that modifications to the thiazolidinone scaffold can enhance anticancer efficacy.

Antimicrobial Activity

Thiazolidinones have also been evaluated for their antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains:

- In studies evaluating antibiofilm activity against Staphylococcus aureus and other pathogens, certain thiazolidinone derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL, indicating strong antibacterial potential .

The mechanisms through which thiazolidinones exert their biological effects include:

- Inhibition of Enzymatic Activity : Many thiazolidinones inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells.

- Disruption of Biofilm Formation : Compounds have been shown to interfere with biofilm formation by pathogenic bacteria, enhancing their effectiveness as antimicrobial agents .

Case Studies

Several case studies have illustrated the therapeutic potential of thiazolidinone derivatives:

- Anticancer Study : A derivative structurally similar to this compound was tested against multiple cancer cell lines with promising results, particularly showing high inhibition rates against leukemia cells (84.19%) and CNS cancer cells (72.11%) .

- Antibacterial Study : Another study focused on the antibacterial efficacy of thiazolidinones against resistant strains like MRSA and VRE demonstrated significant biofilm inhibition at concentrations below standard antibiotic levels .

Q & A

Q. What are the optimal synthetic routes for 2-(3,3-Dimethyl-2-oxobutylidene)-3-methyl-1,3-thiazolidin-4-one?

The synthesis typically involves multi-step reactions, starting with condensation of a substituted hydrazine or amine with a carbonyl-containing precursor. Key steps include:

- Knoevenagel condensation : Reacting 3-methyl-1,3-thiazolidin-4-one with 3,3-dimethyl-2-oxobutanal under reflux conditions in anhydrous ethanol or acetonitrile .

- Catalyst optimization : Lewis acids like zinc chloride or bases such as piperidine improve yields (60–85%) by stabilizing intermediates .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20–30 minutes at 100–120°C) while maintaining purity (>95%) .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Condensation | Anhydrous EtOH, 80°C, 6h | 72% | 92% | |

| Microwave | Acetonitrile, 120°C, 25min | 85% | 96% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs spectroscopic and chromatographic methods:

- NMR spectroscopy : H and C NMR confirm the presence of the α,β-unsaturated ketone (δ 6.8–7.2 ppm for vinyl protons; δ 180–190 ppm for carbonyl carbons) and thiazolidinone ring (δ 3.5–4.5 ppm for methyl groups) .

- IR spectroscopy : Peaks at 1680–1720 cm (C=O stretching) and 1250–1300 cm (C-S bond) verify functional groups .

- HPLC-MS : Ensures >95% purity and confirms molecular weight (e.g., [M+H] at m/z 295–310) .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Crystallographic inconsistencies (e.g., bond-length variations or space-group ambiguities) require:

- SHELX refinement : Using SHELXL for high-resolution data (R-factor < 0.05) to optimize atomic positions and thermal parameters .

- Twinned data analysis : SHELXL’s TWIN/BASF commands model twinning in cases of pseudo-merohedral symmetry .

- Validation tools : PLATON/ADDSYM detects missed symmetry, while CheckCIF flags outliers in bond angles/distances .

Example : A study on a related thiazolidinone derivative resolved a 0.1 Å discrepancy in C-S bond lengths by refining against high-resolution synchrotron data (0.8 Å resolution) .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Test interactions with cyclooxygenase-2 (COX-2) or β-lactamase using fluorogenic substrates (e.g., IC values < 10 µM indicate potency) .

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses, highlighting key residues (e.g., hydrophobic interactions with COX-2’s Val523) .

- Cellular assays : Flow cytometry (apoptosis detection) and Western blotting (e.g., caspase-3 activation) validate anticancer activity .

Data Contradiction Note : Conflicting IC values between enzyme and cell-based assays may arise from off-target effects. Dose-response curves and selectivity indices (e.g., >10-fold for target vs. non-target cells) clarify specificity .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., alkyl chains on the thiazolidinone nitrogen or substituents on the butylidene group) to assess impact on bioactivity .

- Pharmacophore mapping : QSAR models (e.g., CoMFA/CoMSIA) correlate electronic (σ), hydrophobic (π), and steric parameters with activity .

- Biological profiling : Compare antimicrobial (MIC against S. aureus), anti-inflammatory (TNF-α suppression), and cytotoxic (IC in MCF-7 cells) endpoints .

Q. Table 2: SAR Trends in Analog Studies

| Substituent | Antimicrobial Activity (MIC, µg/mL) | Anticancer Activity (IC, µM) |

|---|---|---|

| 3-Methyl | 8.5 | 12.4 |

| 3-Ethyl | 6.2 | 9.8 |

| 3-Propyl | 4.7 | 7.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.